molecular formula C13H16Cl2FN3S B4443622 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride

Cat. No.: B4443622
M. Wt: 336.3 g/mol
InChI Key: XSLUUPLIRIMAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride is a chemical compound that features a thiazole ring and a piperazine moiety. The presence of a fluorophenyl group adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride, also known as para-Fluorophenylpiperazine (pFPP), is the serotonin receptor . It has been found to act mainly as a 5-HT 1A receptor agonist , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors .

Mode of Action

pFPP interacts with its targets by binding to the serotonin receptors, specifically the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . This binding action inhibits the reuptake of serotonin and norepinephrine , and possibly induces their release . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The enhanced neurotransmission resulting from the action of pFPP affects several biochemical pathways. Primarily, it impacts the serotonergic pathways in the brain, leading to increased serotonin activity . This can result in various downstream effects, including mood elevation and potentially mild psychedelic effects .

Pharmacokinetics

The pharmacokinetic properties of pFPP involve its absorption, distribution, metabolism, and excretion (ADME). It is typically administered orally . The compound is metabolized in the liver, specifically by various Cytochrome P450 enzymes . The elimination half-life of pFPP is approximately 6-8 hours , and it is excreted via the kidneys .

Result of Action

The molecular and cellular effects of pFPP’s action primarily involve the enhancement of serotonergic neurotransmission. This can lead to a range of effects, including mood elevation, mild psychedelic effects, and potentially euphoria . Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pFPP. For instance, factors such as the user’s overall health, liver function, and kidney function can impact the metabolism and excretion of the compound . Additionally, the presence of other substances or medications can potentially interact with pFPP, affecting its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole intermediate reacts with piperazine.

    Addition of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the thiazole ring.

    2-(4-fluorophenyl)thiazole: Contains the thiazole and fluorophenyl groups but lacks the piperazine moiety.

Uniqueness

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride is unique due to the combination of the thiazole ring, piperazine moiety, and fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3S.2ClH/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLUUPLIRIMAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate (3.29 g, 9.05 mmol) in ethyl acetate (100 ml) was added a 4N solution (100 ml) of hydrogen chloride in ethyl acetate, and the mixture was stirred at room temperature for 3 hours. The solvent was distilled off under reduced pressure to give 2.32 g (76.3%) of the desired product as a solid.
Name
tert-butyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
Quantity
3.29 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
76.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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